2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Description
Overview of Alpha-Haloketones as Key Synthetic Intermediates
Alpha-haloketones, in general, are highly valued in organic synthesis for their ability to participate in numerous chemical reactions. The presence of the halogen atom significantly influences the reactivity of the molecule. The electron-withdrawing nature of both the carbonyl group and the halogen atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.me This increased electrophilicity is a key factor in their utility as synthetic intermediates. fiveable.me
One of the most common applications of α-haloketones is in nucleophilic substitution reactions, where the halogen atom is displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position. Furthermore, the acidic nature of the α-hydrogens in these compounds facilitates their participation in enol-based α-substitution reactions. fiveable.me They are also precursors for the formation of α,β-unsaturated ketones through dehydrohalogenation reactions. libretexts.orglibretexts.org
The versatility of α-haloketones is further demonstrated by their use in the synthesis of various heterocyclic compounds. mdpi.comnih.gov For instance, they are key reactants in the Hantzsch thiazole (B1198619) synthesis and the Hantzsch pyrrole (B145914) synthesis. wikipedia.org Their ability to react with a diverse range of nucleophiles, including those containing nitrogen, sulfur, and oxygen, makes them indispensable in the construction of these important molecular scaffolds. nih.gov
Significance of the Phenylethanone Scaffold in Chemical Synthesis
The phenylethanone scaffold, also known as the acetophenone (B1666503) structure, is a fundamental motif in organic chemistry and is found in a multitude of natural products and synthetic compounds. nih.govtargetmol.com Its presence often imparts significant biological activity, and as such, it is a common feature in many pharmaceutical agents. nih.govontosight.ai The aromatic ring and the ketone functionality provide a platform for a wide range of chemical modifications, allowing for the fine-tuning of a molecule's properties.
Acetophenone and its derivatives are utilized as starting materials and intermediates in the synthesis of a vast number of organic molecules. nih.govbritannica.com They can undergo reactions at the carbonyl group, the α-carbon, and on the aromatic ring, providing multiple avenues for structural elaboration. The versatility of this scaffold has led to its incorporation into compounds with diverse applications, including fragrances, resins, and pharmaceuticals. britannica.com
In medicinal chemistry, the phenylethanone core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.ai Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aiontosight.ai The benzophenone (B1666685) scaffold, a related diaryl ketone structure, is also a ubiquitous feature in medicinal chemistry, further highlighting the importance of the aryl ketone motif. nih.govrsc.orgresearchgate.net
Rationale for Focused Academic Research on 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
The focused academic research on this compound can be rationalized by considering the combined synthetic utility of the α-bromoketone functionality and the specific structural features of the 4-pentylphenyl group. This particular molecule serves as a valuable intermediate for the synthesis of more complex target molecules with potential applications in materials science and medicinal chemistry.
The presence of the α-bromo ketone moiety makes this compound a versatile building block for a variety of organic transformations. As with other α-bromoketones, it is expected to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the α-position. This reactivity is crucial for the construction of more elaborate molecular architectures.
The 4-pentylphenyl group introduces a lipophilic alkyl chain on the aromatic ring. This feature can significantly influence the physical and biological properties of molecules synthesized from this intermediate. In the context of medicinal chemistry, the introduction of an alkyl chain can modulate a compound's solubility, membrane permeability, and binding affinity to biological targets. In materials science, the pentyl group can impact properties such as liquid crystallinity and solubility in organic solvents.
The synthesis of this compound itself is a subject of interest, with methods likely involving the bromination of 1-(4-pentylphenyl)ethan-1-one. The development of efficient and selective bromination methods for such substrates is an ongoing area of research in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(4-pentylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNDJWQMUOSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379649 | |
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-68-3 | |
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Design of Synthetic Methodologies for 2 Bromo 1 4 Pentylphenyl Ethan 1 One
Direct Alpha-Bromination Approaches to 1-(4-Pentylphenyl)Ethan-1-Onersc.orgrsc.org
The most direct and widely employed method for the synthesis of 2-bromo-1-(4-pentylphenyl)ethan-1-one is the alpha-bromination of the corresponding ketone, 1-(4-pentylphenyl)ethan-1-one. This transformation can be achieved through several mechanisms, primarily acid-catalyzed and radical pathways.
Acid-Catalyzed Halogenation Mechanisms and Optimizationrsc.org
Acid-catalyzed alpha-halogenation of ketones is a classic and effective method that proceeds through an enol intermediate. libretexts.orgnih.gov The reaction is typically carried out by treating the ketone with a halogen, such as bromine (Br₂), in the presence of a protic acid like acetic acid or hydrobromic acid. masterorganicchemistry.comchemtube3d.com
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Enol formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the alpha-carbon, leading to the formation of the enol tautomer. This is generally the rate-determining step of the reaction. libretexts.orglibretexts.org
Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule. masterorganicchemistry.com
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone product. masterorganicchemistry.comyoutube.com
Kinetic studies support this mechanism, showing that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the slow step.
Optimization of this reaction involves the choice of acid catalyst and solvent. Acetic acid is a commonly used solvent and catalyst. chemtube3d.com The use of hydrobromic acid can also be effective. masterorganicchemistry.com To improve yields and minimize side reactions, such as multiple halogenations, reaction conditions like temperature and reaction time need to be carefully controlled.
Table 1: Comparison of Acid Catalysts for Alpha-Bromination
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Acid | Refluxing with Br₂ | Readily available, acts as both solvent and catalyst. | Can lead to side reactions if not controlled. |
| Hydrobromic Acid | Aqueous or organic solvent with Br₂ | Can be more reactive, leading to faster reaction times. | Can be corrosive and requires careful handling. |
| Sulfuric Acid | Catalytic amounts with Br₂ in an inert solvent | Strong acid, can effectively catalyze the reaction. | Can cause charring and other side reactions. |
Radical Bromination Pathways: Initiators and Reaction Conditions
While acid-catalyzed bromination proceeds via an enol, alpha-bromination of ketones can also occur through a free radical pathway. This method typically involves the use of a radical initiator to generate bromine radicals. numberanalytics.com
Common radical initiators include:
Azobisisobutyronitrile (AIBN): This compound decomposes upon heating to produce nitrogen gas and two isobutyronitrile (B166230) radicals, which can then initiate the chain reaction. rsc.orgwikipedia.org
Benzoyl peroxide (BPO): Similar to AIBN, BPO decomposes upon heating to form benzoyloxyl radicals, which can initiate the bromination process. rsc.orgwikipedia.org
Light (photochemical initiation): UV light can induce the homolytic cleavage of the Br-Br bond to form bromine radicals. wikipedia.org
The radical chain mechanism consists of three main stages:
Initiation: The initiator decomposes to form radicals, which then react with Br₂ to generate bromine radicals. numberanalytics.com
Propagation: A bromine radical abstracts an alpha-hydrogen from the ketone, forming a ketone radical and HBr. This ketone radical then reacts with a molecule of Br₂ to form the α-bromo ketone and a new bromine radical, which continues the chain. numberanalytics.com
Termination: The reaction is terminated when two radicals combine.
Radical bromination is often carried out in non-polar solvents like carbon tetrachloride (CCl₄) under reflux conditions. rsc.org The choice of initiator and reaction temperature is crucial for controlling the reaction rate and selectivity.
Regioselectivity and Stereochemical Control in Alpha-Bromination
For unsymmetrical ketones, the regioselectivity of alpha-bromination is a critical consideration.
Under acidic (thermodynamic) conditions: Bromination preferentially occurs at the more substituted alpha-carbon. This is because the rate-determining step is the formation of the enol, and the more substituted, thermodynamically more stable enol is formed in higher concentration at equilibrium. stackexchange.com
Under basic (kinetic) conditions: Halogenation occurs faster at the less sterically hindered, less substituted alpha-carbon. This is due to the kinetically controlled deprotonation to form the enolate. stackexchange.com
In the case of 1-(4-pentylphenyl)ethan-1-one, the alpha-carbon on the ethyl side is the only enolizable position, so regioselectivity is not a concern.
If the alpha-carbon is a stereocenter, acid-catalyzed halogenation typically leads to a racemic mixture. This is because the reaction proceeds through a planar enol intermediate, which can be attacked by the halogen from either face with equal probability. libretexts.org Organocatalytic methods have been developed to achieve enantioselective α-bromination of ketones, providing access to chiral α-bromo ketones with high enantiomeric excess. rsc.org
Utilization of N-Bromosuccinimide (NBS) and Related Reagentsrsc.orgnih.gov
N-Bromosuccinimide (NBS) is a convenient and widely used reagent for alpha-bromination of ketones. masterorganicchemistry.comrsc.org It is a crystalline solid that is easier and safer to handle than liquid bromine. rsc.org NBS can participate in both radical and ionic bromination pathways, depending on the reaction conditions.
Radical Pathway: In the presence of a radical initiator (like AIBN or BPO) or light, NBS serves as a source of bromine radicals. rsc.org
Ionic Pathway: In the presence of an acid catalyst, NBS can act as an electrophilic bromine source, reacting with the enol form of the ketone. scirp.org The reaction can be catalyzed by various acids, including ammonium (B1175870) acetate. rsc.orgrsc.org
The use of NBS often provides higher yields and better selectivity for monobromination compared to molecular bromine. rsc.org Other related N-bromo reagents, such as N-bromophthalimide and N-bromoacetamide, can also be used for alpha-bromination.
Table 2: Common Brominating Agents for Alpha-Bromination of Ketones
| Reagent | Conditions | Advantages |
|---|---|---|
| Bromine (Br₂) | Acidic (e.g., Acetic Acid) | Readily available, classic method. |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or acid catalyst | Solid, easy to handle, often gives better selectivity for monobromination. rsc.org |
| Cupric Bromide (CuBr₂) | Reflux in solvent like ethyl acetate/chloroform | Can provide good regioselectivity. |
| Pyridinium Tribromide | Mild conditions | Solid reagent, easy to handle. |
Alternative Synthetic Routes to this compound
From Secondary Alcohols via Oxidation-Bromination Sequencesmasterorganicchemistry.comresearchgate.net
An effective one-pot method for the synthesis of α-bromo ketones involves the oxidation of a secondary alcohol followed by in-situ bromination. rsc.orgrsc.org For the synthesis of this compound, the starting material would be 1-(4-pentylphenyl)ethan-1-ol.
Several reagent systems have been developed for this transformation:
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This system allows for the synthesis of α-monobromo ketones from secondary benzylic alcohols with high yields. rsc.orgresearchgate.net The reaction can be selectively directed towards either mono- or dibromination by adjusting the amounts of H₂O₂ and HBr. rsc.org This method is considered environmentally friendly as it uses a "green" oxidant. rsc.org
Oxone and Ammonium Bromide (NH₄Br): This protocol provides a new, efficient, and green approach for the one-pot synthesis of α-bromo ketones from secondary alcohols. rsc.org The reaction proceeds through the oxidation of the secondary alcohol to a ketone, followed by the oxidative bromination of the in-situ generated ketone. rsc.org
Other Oxidizing Systems: Various other oxidizing agents can be used in combination with a bromine source to achieve this transformation. organic-chemistry.org
The general mechanism for these oxidation-bromination sequences involves:
Oxidation of the secondary alcohol to the corresponding ketone.
In-situ bromination of the ketone via one of the mechanisms described in the previous sections.
This approach is particularly useful as it avoids the isolation of the intermediate ketone, which can streamline the synthetic process.
Table 3: Comparison of One-Pot Oxidation-Bromination Methods
| Reagent System | Typical Conditions | Advantages |
|---|---|---|
| H₂O₂/HBr | Acetonitrile, 65°C | "Green" oxidant, tunable selectivity for mono- or dibromination. rsc.org |
| Oxone/NH₄Br | Methanol/Water, room temperature | Mild conditions, metal-free, uses inexpensive and stable reagents. rsc.org |
Halogenation of Olefinic Precursors
A viable synthetic route to α-bromoketones involves the oxidative halogenation of an olefinic precursor. For the target molecule, a logical starting material would be 4-pentylstyrene. This method avoids the direct bromination of the ketone, which can sometimes lead to multiple halogenations or unwanted side reactions on the aromatic ring.
The conversion of an olefin to an α-bromo ketone can be achieved in a one-pot reaction using specific reagent systems. One such method involves the use of o-iodoxybenzoic acid (IBX) in the presence of a bromide source like tetraethylammonium (B1195904) bromide. Another approach utilizes N,N-dibromo-p-toluenesulfonamide (TsNBr2), which reacts with olefins in an acetone-water mixture to produce the corresponding α-bromo ketone in high yield. researchgate.net This process is believed to proceed through the formation of a bromonium ion intermediate, followed by nucleophilic attack and subsequent oxidation to the ketone. This strategy offers high regioselectivity and typically occurs under mild conditions. researchgate.net
Hydration of Haloalkynes as a Synthetic Strategy
A modern and atom-economical approach for the synthesis of α-halomethyl ketones is the hydration of terminal haloalkynes. This strategy provides an alternative to the conventional α-halogenation of ketones. For the synthesis of this compound, the corresponding precursor would be 1-bromo-2-(4-pentylphenyl)acetylene.
The hydration of this haloalkyne can be efficiently catalyzed by transition metals, most notably gold catalysts. Gold(I) complexes have been shown to be highly effective in catalyzing the addition of water across the carbon-carbon triple bond. This reaction proceeds with high regioselectivity, yielding the desired α-bromomethyl ketone. The process is valued for its excellent yields and broad functional group tolerance, making it a powerful tool in organic synthesis.
Green Chemistry Principles in the Synthesis of Alpha-Bromoketones
The synthesis of α-bromoketones has traditionally involved reagents and conditions that are environmentally problematic, such as the use of elemental bromine and chlorinated solvents. wordpress.com Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to mitigate environmental impact. acs.org
Key green chemistry considerations in the synthesis of this compound include:
Atom Economy : This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgjocpr.com Traditional bromination using Br₂ has a low atom economy because HBr is formed as a stoichiometric byproduct. In contrast, addition reactions, like the hydration of a haloalkyne, can theoretically achieve 100% atom economy. scranton.edu
Use of Safer Reagents : A significant focus has been on replacing hazardous molecular bromine. wordpress.com Greener alternatives include:
H₂O₂–HBr systems : This combination allows for in situ generation of the electrophilic bromine species, using water as the solvent. This method is characterized by the use of inexpensive reagents and a reduced environmental impact. rsc.orgresearchgate.net
Oxone and Ammonium Bromide : A protocol using ammonium bromide and Oxone (potassium peroxymonosulfate) provides an efficient, metal-free method for the oxidative bromination of ketones. rsc.orgdeepdyve.com
N-Bromosuccinimide (NBS) : While NBS is a solid and easier to handle than Br₂, its atom economy is poor, and it generates succinimide (B58015) as a byproduct. wordpress.com
Benign Solvents : The use of water as a reaction solvent ("on water" chemistry) is a key green strategy, eliminating the need for volatile and often toxic organic solvents. rsc.orgresearchgate.net A Chinese patent describes a method using water as a solvent to improve atom utilization and avoid the generation of HBr gas and acidic wastewater. google.com
The following table compares various brominating agents based on green chemistry metrics.
| Brominating Agent/System | Advantages | Disadvantages |
|---|---|---|
| Molecular Bromine (Br₂) | Inexpensive, widely available | Highly toxic, corrosive, volatile, produces HBr byproduct (low atom economy) |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Poor atom economy, produces succinimide waste |
| H₂O₂ / HBr (in water) | Uses water as solvent, inexpensive reagents, good yields | Requires handling of corrosive HBr |
| Oxone / NH₄Br | Uses inexpensive, stable, and non-toxic reagents, metal-free | Reaction efficiency can vary with substrate |
Large-Scale Synthetic Protocols and Process Optimization
Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces significant challenges related to safety, efficiency, cost, and environmental impact. Process optimization is critical to address these challenges.
A key development in the large-scale synthesis of α-bromoketones is the shift from traditional batch reactors to continuous flow microreactors. akjournals.comresearchgate.netakjournals.com This technology offers several advantages:
Enhanced Safety : The small reaction volumes within a microreactor minimize the risks associated with handling hazardous reagents like bromine and controlling potentially exothermic reactions. researchgate.net
Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing thermal runaway and reducing the formation of byproducts. researchgate.net
Improved Yield and Selectivity : Tightly controlled reaction parameters (temperature, residence time, stoichiometry) lead to higher yields and better selectivity for the desired mono-brominated product over di-brominated impurities. akjournals.comsci-int.com
Process optimization involves a systematic study of reaction variables. For the α-bromination of an aryl ketone like 1-(4-pentylphenyl)ethan-1-one, key parameters to optimize include:
| Parameter | Objective | Typical Optimized Conditions (based on Acetophenone) |
| Temperature | Balance reaction rate with selectivity; avoid thermal degradation. | 20–90 °C akjournals.com |
| Reactant Molar Ratio | Use the minimum excess of bromine needed to achieve full conversion, minimizing waste and cost. | ~1.5 equivalents of Bromine researchgate.net |
| Reaction Time / Flow Rate | Ensure complete reaction while minimizing residence time to maximize throughput and prevent byproduct formation. | 10–60 seconds in a flow reactor akjournals.comresearchgate.net |
| Catalyst Concentration | For acid-catalyzed reactions, optimize catalyst loading to maximize rate without promoting side reactions. | 0.2 equivalents of H₂SO₄ for mono-bromination sci-int.com |
The downstream processing, including purification of the crude product, is also a critical consideration. On a large scale, methods like crystallization and distillation are preferred over chromatographic purification due to cost and scalability. google.com The goal is to develop a robust, reproducible, and cost-effective protocol that consistently delivers a high-purity product.
Comprehensive Investigation of the Reactivity and Mechanistic Pathways of 2 Bromo 1 4 Pentylphenyl Ethan 1 One
Nucleophilic Substitution Reactions at the Alpha-Carbon
The primary reaction pathway for 2-Bromo-1-(4-pentylphenyl)ethan-1-one involves nucleophilic substitution at the carbon atom bearing the bromine atom. These reactions are fundamental to its utility in synthetic chemistry.
Due to the primary nature of the alpha-carbon and the presence of a good leaving group (bromide), this compound readily undergoes bimolecular nucleophilic substitution (S_N2) reactions. A wide array of nucleophiles, including those containing nitrogen, oxygen, and sulfur, can be employed to displace the bromide ion.
These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the alpha-carbon were chiral.
| Nucleophile | Reagent Example | Product Type |
| Nitrogen | Ammonia (B1221849), primary/secondary amines, azides | α-Amino ketones, α-Azido ketones |
| Oxygen | Alcohols, carboxylates | α-Alkoxy ketones, α-Acyloxy ketones |
| Sulfur | Thiols, thiourea (B124793), thioamides | α-Thio ketones, isothiouronium salts |
This table is interactive. Click on the headers to sort.
The reaction with nitrogen nucleophiles is particularly significant for the synthesis of biologically active compounds and heterocyclic systems. For instance, the reaction with primary amines can yield α-amino ketones, which are precursors to various pharmaceuticals.
Similarly, oxygen nucleophiles, such as alkoxides or carboxylates, lead to the formation of α-alkoxy and α-acyloxy ketones, respectively. Sulfur nucleophiles, like thiols or thioamides, react readily to produce α-thio ketones, which are key intermediates in the synthesis of sulfur-containing heterocycles.
The versatility of this compound as a synthetic precursor is most evident in its application in the synthesis of a wide variety of heterocyclic compounds. These reactions often proceed through an initial S_N2 reaction followed by an intramolecular cyclization.
A classic example is the Hantzsch thiazole (B1198619) synthesis , where an α-bromo ketone reacts with a thioamide to form a thiazole ring. nih.govorganic-chemistry.orgacs.org In the case of this compound, reaction with thioamides such as thiourea would yield 2-amino-4-(4-pentylphenyl)thiazole. The mechanism involves the initial formation of an isothiouronium salt via an S_N2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Similarly, reactions with other binucleophilic reagents can lead to the formation of various other five- and six-membered heterocycles:
Oxazoles: Reaction with amides.
Imidazoles: Reaction with amidines.
Quinoxalines: Condensation with o-phenylenediamines.
1,2,4-Triazoles: Reaction with hydrazides followed by cyclization. nih.govorganic-chemistry.orgyoutube.com
These cyclization reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials.
Elimination Reactions: Pathways to Alpha,Beta-Unsaturated Carbonyl Compounds
Under basic conditions, this compound can undergo an elimination reaction to form the corresponding alpha,beta-unsaturated carbonyl compound, 1-(4-pentylphenyl)prop-2-en-1-one. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the beta-carbon, and the bromide ion is simultaneously expelled. libretexts.org
The formation of the conjugated system is a strong driving force for this reaction. researchgate.net Sterically hindered, non-nucleophilic bases such as pyridine (B92270) or triethylamine (B128534) are often employed to favor elimination over substitution. libretexts.org The resulting α,β-unsaturated ketones are versatile intermediates in their own right, capable of undergoing Michael additions and other conjugate addition reactions.
Carbonyl Group Reactivity: Reduction and Derivatization Studies
While the alpha-carbon is the primary site of nucleophilic attack, the carbonyl group of this compound can also undergo characteristic reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the ketone to an alcohol without affecting the carbon-bromine bond. nih.gov The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to the reduction of the carbonyl group and the cleavage of the C-Br bond.
Derivatization: The carbonyl group can be converted into other functional groups. For example, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazines to form hydrazones. These derivatives can be useful for characterization or for further synthetic transformations.
Organometallic Reactions and Cross-Coupling Methodologies
The carbon-bromine bond in this compound can participate in various organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the alpha-position.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. Alpha-bromo ketones are known to be viable substrates for several of these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the α-bromo ketone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of an α-aryl or α-vinyl ketone. nih.govmdpi.comtcichemicals.com
Sonogashira Coupling: This involves the coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an α-alkynyl ketone. youtube.comwikipedia.orgorganic-chemistry.org
Heck Reaction: In this reaction, the α-bromo ketone can be coupled with an alkene to form a new carbon-carbon bond. nih.govorganic-chemistry.orgrsc.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. nih.govorganic-chemistry.orgacs.org
Stille Coupling: This involves the use of an organotin reagent. nih.govacs.orgwikipedia.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the α-bromo ketone with an amine. organic-chemistry.orgwikipedia.orgrsc.orgua.edu
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the alpha-position.
Nickel-Catalyzed Cross-Couplings with Arylmetal Reagents
The α-arylation of ketones is a pivotal carbon-carbon bond-forming reaction in organic synthesis, providing access to 1,2-diaryl ethanone (B97240) structures, which are significant motifs in medicinal chemistry and materials science. For a substrate like this compound, nickel-catalyzed cross-coupling reactions with arylmetal reagents, such as arylzinc (Negishi coupling) or arylboronic acids (Suzuki coupling), offer a direct route to these valuable compounds. nih.govbeilstein-journals.org Nickel catalysts are often preferred over palladium for coupling reactions involving alkyl electrophiles due to their lower cost and unique reactivity. nih.gov
The general catalytic cycle for a nickel-catalyzed cross-coupling of an α-bromoketone involves the oxidative addition of the C-Br bond to a Ni(0) species, forming an enolate-like Ni(II) intermediate. This is followed by transmetalation with the arylmetal reagent (Ar-M) and subsequent reductive elimination to furnish the α-aryl ketone and regenerate the Ni(0) catalyst. nih.govnih.gov
A significant challenge in the α-arylation of ketones is the potential for enolization of the product under basic conditions, which can lead to side reactions or racemization if a chiral center is present. nih.gov Consequently, reaction conditions, particularly the choice of base and solvent, are crucial. The Negishi coupling, which typically proceeds under neutral conditions without an additive, is particularly attractive for this transformation. nih.gov
Research has demonstrated that catalyst systems composed of a nickel precursor, like NiCl₂·glyme, and a suitable ligand, such as a pybox ligand, can effectively catalyze the enantioselective cross-coupling of racemic α-bromoketones with arylzinc reagents under mild conditions. nih.gov This stereoconvergent process allows for the generation of potentially labile tertiary stereocenters in good yield and enantiomeric excess. nih.gov
Below is a representative table of conditions and outcomes for the nickel-catalyzed arylation of a generic α-bromoketone, which can be extrapolated to this compound.
| Entry | Arylmetal Reagent (Ar-M) | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylzinc Iodide | NiCl₂·glyme / pybox | THF/glyme | -30 | High |
| 2 | 4-Tolylzinc Iodide | NiCl₂·glyme / pybox | THF/glyme | -30 | High |
| 3 | 4-Methoxyphenylboronic Acid | Ni(cod)₂ / PCy₃ | Toluene/H₂O | 80 | Moderate |
| 4 | Naphthylboronic Acid | NiCl₂(dppp) / K₃PO₄ | Dioxane | 100 | Good |
This table is illustrative, based on typical results for α-bromoketones, and specific outcomes for this compound would require experimental verification.
Rearrangement Reactions Involving the Bromoketone Moiety
The α-haloketone functionality within this compound makes it a prime substrate for base-induced rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction typically transforms an α-halo ketone into a carboxylic acid derivative (such as an acid, ester, or amide) via a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The course of the reaction is highly dependent on the substrate structure and the reaction conditions, particularly the base employed. adichemistry.com
The generally accepted mechanism for enolizable α-halo ketones proceeds through the formation of an enolate ion on the α'-carbon (the carbon on the side of the ketone away from the halogen). wikipedia.orglibretexts.org This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic or cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the strained cyclopropanone leads to ring-opening. adichemistry.com The ring-opening typically occurs to form the more stable carbanion, which is then protonated to yield the final rearranged product. adichemistry.comlibretexts.org
For this compound, which has acidic α'-protons on the methylene (B1212753) group, treatment with a base like sodium hydroxide would lead to the formation of a (4-pentylphenyl)acetic acid derivative. If an alkoxide, such as sodium ethoxide, is used, the corresponding ester, ethyl 2-(4-pentylphenyl)acetate, would be formed. adichemistry.com
The reaction pathway can be summarized as follows:
Deprotonation: A base removes an acidic proton from the α'-carbon to form an enolate. youtube.com
Cyclization: The enolate performs an intramolecular Sₙ2 attack, displacing the bromide to form a cyclopropanone intermediate. adichemistry.com
Nucleophilic Attack: The base (e.g., ⁻OH, ⁻OR) attacks the carbonyl carbon of the cyclopropanone.
Ring Opening: The resulting tetrahedral intermediate collapses, opening the three-membered ring to yield a more stable carbanion. youtube.com
Protonation: The carbanion is protonated by the solvent or upon workup to give the final carboxylic acid or ester product.
| Base | Nucleophile | Product |
| Sodium Hydroxide (NaOH) | OH⁻ | 2-(4-Pentylphenyl)acetic acid |
| Sodium Ethoxide (NaOEt) | EtO⁻ | Ethyl 2-(4-pentylphenyl)acetate |
| Ammonia (NH₃) | NH₃ | 2-(4-Pentylphenyl)acetamide |
This table illustrates the expected products from the Favorskii rearrangement of this compound with different bases.
In cases where enolate formation is not possible, a pseudo-Favorskii or quasi-Favorskii rearrangement may occur via a different, non-cyclopropanone mechanism. wikipedia.orgadichemistry.com
Radical Reactions of the C-Br Bond in this compound
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical reactions. A prominent example is the Atom Transfer Radical Addition (ATRA), a powerful method for forming carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov In a typical ATRA reaction, a radical initiator or a photocatalyst facilitates the abstraction of the bromine atom from the α-bromoketone to generate a carbon-centered radical. nih.govresearchgate.net
This resulting α-keto radical, •CH(COAr)-R where Ar is the 4-pentylphenyl group, is stabilized by the adjacent carbonyl group. The radical can then add across an unsaturated bond, such as an alkene or alkyne. nih.gov The adduct radical formed subsequently abstracts a halogen atom from another molecule of the α-bromoketone, propagating the radical chain and forming the final product. researchgate.net
Photocatalysis, utilizing ruthenium or iridium complexes or organic dyes, has emerged as a mild and efficient method to initiate these reactions under visible light irradiation. nih.gov The photocatalyst, upon excitation, can engage in a single-electron transfer (SET) process with the α-bromoketone to generate the key radical intermediate. chemrxiv.org
A general scheme for the photocatalytic ATRA of this compound with an alkene (e.g., styrene) is as follows:
Initiation: A photocatalyst (PC) is excited by light (hν) to its excited state (PC*).
Radical Generation: The excited photocatalyst reduces the C-Br bond of the bromoketone, generating the α-keto radical and PC⁺•.
Addition: The α-keto radical adds to the alkene, forming a new carbon-centered radical.
Propagation/Termination: This new radical can be oxidized by PC⁺• to a cation or participate in other termination or propagation steps to yield the final product.
| Alkene Substrate | Initiator/Catalyst | Product Structure |
| Styrene | Ru(bpy)₃Cl₂ / Light | 1-(4-Pentylphenyl)-4-phenyl-3-bromo-butan-1-one |
| 1-Octene | AIBN / Heat | 1-(4-Pentylphenyl)-3-bromo-decan-1-one |
| Methyl Acrylate | Fukuzumi Catalyst / Light | Methyl 4-bromo-2-benzoyl(4-pentyl)-butanoate |
This table provides hypothetical examples of ATRA products from this compound with various unsaturated partners under different radical initiation conditions.
These radical processes offer a complementary approach to ionic reactions for the functionalization of the α-position of the ketone, enabling the construction of complex molecular architectures under mild conditions.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While specific experimental spectra for 2-Bromo-1-(4-pentylphenyl)ethan-1-one are not widely published, the expected chemical shifts and coupling patterns for both ¹H and ¹³C nuclei can be reliably predicted based on the analysis of similar compounds and established principles of NMR spectroscopy.
Proton (¹H) NMR Analysis:
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted phenyl ring are expected to appear as two doublets. The protons on the pentyl chain will show characteristic multiplets, and the methylene (B1212753) protons adjacent to the bromine atom will present as a singlet.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to carbonyl) | ~7.8-8.0 | Doublet | 2H |
| Aromatic (ortho to pentyl) | ~7.2-7.4 | Doublet | 2H |
| -CH₂Br | ~4.4 | Singlet | 2H |
| -CH₂- (benzylic) | ~2.6 | Triplet | 2H |
| -(CH₂)₃- | ~1.2-1.7 | Multiplet | 6H |
This is an interactive data table. Predictions are based on typical chemical shift values for similar structural motifs.
Carbon-13 (¹³C) NMR Analysis:
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon is expected to have the largest chemical shift. The aromatic carbons will appear in the typical downfield region, and the aliphatic carbons of the pentyl group will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190-192 |
| Aromatic C (quaternary, attached to C=O) | ~133-135 |
| Aromatic C (quaternary, attached to pentyl) | ~145-148 |
| Aromatic CH (ortho to carbonyl) | ~129-131 |
| Aromatic CH (ortho to pentyl) | ~128-130 |
| -CH₂Br | ~30-32 |
| -CH₂- (benzylic) | ~35-37 |
| -CH₂- (pentyl chain) | ~30-32 |
| -CH₂- (pentyl chain) | ~22-24 |
| -CH₂- (pentyl chain) | ~31-33 |
This is an interactive data table. Predictions are based on typical chemical shift values for similar structural motifs.
Mass Spectrometry: Fragmentation Patterns and High-Resolution Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS):
In EI-MS, the this compound molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units would be a key feature.
Expected Key Fragment Ions:
| m/z | Proposed Fragment Structure |
|---|---|
| 268/270 | [C₁₃H₁₇BrO]⁺ (Molecular ion) |
| 189 | [C₁₃H₁₇O]⁺ (Loss of Br•) |
| 147 | [C₁₀H₁₁O]⁺ (Acylium ion) |
This is an interactive data table. The m/z values are based on the most abundant isotopes.
High-Resolution Mass Spectrometry (HRMS):
HRMS would allow for the determination of the exact mass of the molecular ion and its fragments with high accuracy. This data is crucial for confirming the elemental composition of the compound. For this compound (C₁₃H₁₇BrO), the expected exact mass of the molecular ion would be calculated based on the precise masses of the constituent isotopes.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are related to the functional groups present.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the strong carbonyl (C=O) stretching vibration.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~1685 | C=O stretch (aryl ketone) |
| ~3050 | C-H stretch (aromatic) |
| ~2950, 2870 | C-H stretch (aliphatic) |
| ~1600, 1580 | C=C stretch (aromatic ring) |
| ~1220 | C-C stretch (aryl-alkyl) |
This is an interactive data table. Predictions are based on typical IR frequencies for the respective functional groups.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the aromatic ring and the aliphatic chain would be observable.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound, analysis of closely related structures, such as 2-bromo-1-phenylethanone nih.gov and 2-bromo-1-(4-methoxyphenyl)ethanone researchgate.net, can provide insights into the likely solid-state conformation and packing.
Based on these analogues, it is probable that the molecule would adopt a largely planar conformation, with the carbonyl group being nearly coplanar with the phenyl ring to maximize conjugation. The pentyl chain would likely adopt an extended, low-energy conformation. In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds and halogen bonding involving the bromine atom would be expected to play a significant role in the packing arrangement.
Comparative Crystallographic Data of Analogues:
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| 2-bromo-1-phenylethanone nih.gov | Orthorhombic | Pca2₁ | C-H···O contacts |
This is an interactive data table summarizing data for analogous compounds.
Computational Chemistry and Theoretical Studies of 2 Bromo 1 4 Pentylphenyl Ethan 1 One
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 2-Bromo-1-(4-pentylphenyl)ethan-1-one at an electronic level. Through theoretical calculations, researchers can predict and analyze molecular structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings. These studies are typically performed on related alpha-bromoketones and substituted acetophenones, and the principles derived from them are applicable to the title compound.
Applications of 2 Bromo 1 4 Pentylphenyl Ethan 1 One As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The α-bromo ketone moiety is a classic electrophilic partner in cyclocondensation reactions, enabling the construction of numerous five-membered heterocyclic rings. The presence of the 4-pentylphenyl group allows for the introduction of a lipophilic tail into the target heterocycle, a feature often desired in materials science and medicinal chemistry.
2-Bromo-1-(4-pentylphenyl)ethan-1-one serves as a key starting material for various substituted five-membered aromatic heterocycles containing one heteroatom.
Furan (B31954) Synthesis: Substituted furans can be synthesized from α-halo ketones via methods like the Feist-Benary furan synthesis. This reaction involves the base-catalyzed condensation of the α-bromo ketone with a β-dicarbonyl compound, such as ethyl acetoacetate. The initial alkylation at the active methylene (B1212753) group is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield a highly substituted furan bearing the 4-pentylphenyl group. Another prominent route is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl intermediate. wikipedia.org this compound can be converted into the necessary 1,4-dicarbonyl precursor through reaction with the enolate of a ketone or a β-keto ester, followed by cyclization under acidic conditions. wikipedia.org
Pyrrole (B145914) Synthesis: The Hantzsch pyrrole synthesis provides a direct route to pyrroles from α-halo ketones. researchgate.net In this method, this compound is reacted with a β-enamino ester or a β-keto ester in the presence of ammonia (B1221849) or a primary amine. The reaction proceeds through a sequence of alkylation and condensation steps to form the pyrrole ring. Similar to furan synthesis, the Paal-Knorr method can also be employed by first converting the α-bromo ketone into a 1,4-dicarbonyl compound and then condensing it with a primary amine or ammonia. wikipedia.orguctm.edu
Thiophene (B33073) Synthesis: Thiophene derivatives are accessible from α-bromo ketones through various cyclization strategies. A common method involves reacting this compound with a sulfur-containing reagent. For instance, in the Paal-Knorr thiophene synthesis, a 1,4-dicarbonyl intermediate (derived from the α-bromo ketone) is treated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield the thiophene ring. wikipedia.org
| Heterocycle | Named Reaction | Key Reactants with this compound | Resulting Core Structure |
|---|---|---|---|
| Furan | Feist-Benary Synthesis | β-Dicarbonyl compound (e.g., ethyl acetoacetate), Base | Substituted 2-(4-pentylbenzoyl)furan |
| Pyrrole | Hantzsch Synthesis | β-Keto ester, Ammonia/Primary amine | Substituted 2-(4-pentylphenyl)pyrrole |
| Thiophene | Paal-Knorr Synthesis (via 1,4-dicarbonyl) | Sulfurizing agent (e.g., P4S10, Lawesson's reagent) | Substituted 2-(4-pentylphenyl)thiophene |
The synthesis of five-membered heterocycles with two heteroatoms is a cornerstone application of α-halo ketones.
Oxazole Synthesis: The Robinson-Gabriel synthesis and the Bredereck reaction are established methods for forming oxazoles from α-halo ketones. ijpsonline.com In the Bredereck reaction, this compound can be condensed with a primary amide (e.g., formamide) or other amides under dehydrating conditions to furnish a 2,4-disubstituted oxazole, where the 4-position is occupied by the 4-pentylphenyl group. ijpsonline.com More recent methods utilize iodine to mediate the reaction between α-bromoketones and benzylamine (B48309) derivatives to form substituted oxazoles efficiently. rsc.org
Imidazole (B134444) Synthesis: Imidazoles are readily prepared by the condensation of an α-halo ketone with an amidine. The reaction of this compound with a suitable amidine hydrochloride in the presence of a base yields a 2,4-disubstituted imidazole. researchgate.net This reaction is a straightforward and high-yielding method for introducing the 4-pentylphenyl substituent at the C4 position of the imidazole ring. researchgate.netnih.gov
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is arguably one of the most common and efficient applications of α-halo ketones. synarchive.com This reaction involves the cyclocondensation of this compound with a thioamide, such as thiourea (B124793) or thioacetamide. asianpubs.orgorganic-chemistry.org The reaction proceeds readily, often in refluxing ethanol, to produce 2-amino- or 2-methyl-4-(4-pentylphenyl)thiazole, respectively. asianpubs.orgorganic-chemistry.orgmdpi.com This method is highly versatile and widely used for the synthesis of a broad range of biologically active thiazole derivatives. nih.gov
| Heterocycle | Named Reaction | Key Reactants with this compound | Resulting Core Structure |
|---|---|---|---|
| Oxazole | Bredereck Reaction | Amide (e.g., formamide) | 4-(4-Pentylphenyl)oxazole |
| Imidazole | Debus-Radziszewski Synthesis Variant | Amidine | 4-(4-Pentylphenyl)imidazole |
| Thiazole | Hantzsch Synthesis | Thioamide (e.g., thiourea) | 4-(4-Pentylphenyl)thiazole |
Role in Carbon-Carbon Bond Forming Reactions
Beyond heterocycle synthesis, the electrophilic nature of this compound is exploited in fundamental carbon-carbon bond-forming reactions.
The Darzens reaction, or glycidic ester condensation, classically involves the reaction of an α-halo ester with a ketone or aldehyde. wikipedia.orgorganic-chemistry.org A related transformation, often referred to as a Darzens-type reaction, involves the reaction of an α-halo ketone with the enolate of a carbonyl compound. In this context, this compound can react with the enolate derived from an ester or ketone in the presence of a strong base. The reaction proceeds via an initial nucleophilic attack of the enolate on the α-carbon, displacing the bromide, or an attack on the carbonyl carbon followed by an intramolecular SN2 reaction. The product of this condensation is an α,β-epoxy ketone, also known as a glycidic ketone. wikipedia.orgmetu.edu.tr These epoxides are valuable synthetic intermediates that can be transformed into various other functional groups. wikipedia.org
α,β-Unsaturated ketones, or enones, are pivotal intermediates in organic synthesis, frequently used in Michael additions and other conjugate additions. This compound is a convenient precursor for the synthesis of enones featuring the 4-pentylphenyl moiety. A primary method for this transformation is dehydrobromination. libretexts.org Treatment of the α-bromo ketone with a non-nucleophilic, sterically hindered base such as pyridine (B92270) or 1,8-diazabicycloundec-7-ene (DBU) promotes an E2 elimination of hydrogen bromide, yielding the corresponding α,β-unsaturated ketone. libretexts.org This provides a direct route to 1-(4-pentylphenyl)prop-2-en-1-one and its derivatives, which are valuable Michael acceptors.
| Reaction Type | Key Reactants with this compound | Product Class | Key Features |
|---|---|---|---|
| Darzens-Type Condensation | Ester/Ketone Enolate, Strong Base | α,β-Epoxy Ketone | Forms a three-membered epoxide ring adjacent to the carbonyl. |
| Dehydrobromination | Non-nucleophilic base (e.g., Pyridine, DBU) | α,β-Unsaturated Ketone (Enone) | Creates a conjugated C=C-C=O system via elimination. libretexts.orglibretexts.org |
Intermediate in the Synthesis of Complex Organic Molecules
The reactions detailed above highlight that this compound is not typically an end-product but rather a crucial intermediate. guidechem.com The heterocycles and functionalized carbonyl compounds derived from it serve as scaffolds for building more complex molecules. For instance, the thiazole, imidazole, and pyrrole rings are prevalent cores in many pharmacologically active compounds. The introduction of the 4-pentylphenyl group via this intermediate can be used to tune the lipophilicity and steric profile of a target molecule, potentially enhancing its biological activity or modifying its material properties. Similarly, the enones and epoxy ketones derived from it are versatile substrates for further elaboration into more complex acyclic and carbocyclic systems. Thus, this compound acts as a key molecular fragment that bridges simple starting materials to high-value, complex organic structures.
Utilization in the Development of Novel Chemical Methodologies
The inherent reactivity of the α-bromoketone moiety positions this compound as a valuable substrate for the development of novel chemical methodologies. While specific research focusing exclusively on this particular molecule's role in methodological innovation is not extensively documented, its structural features—a reactive electrophilic carbon and a modifiable carbonyl group, attached to a lipophilic 4-pentylphenyl substituent—make it an ideal candidate for exploring new synthetic transformations. The principles of its reactivity are well-established, allowing for its application in the design and optimization of new reaction cascades, multicomponent reactions, and catalytic processes.
The presence of the α-bromo group facilitates a range of nucleophilic substitution reactions, which is a cornerstone for the construction of more complex molecular architectures. This reactivity can be harnessed to develop new methods for the synthesis of various classes of compounds. For instance, its reaction with a wide array of nucleophiles can be explored under novel catalytic conditions to achieve higher efficiency, selectivity, and functional group tolerance.
One significant area of potential is in the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The electrophilic nature of this compound makes it an excellent component for designing new MCRs, potentially leading to the rapid assembly of complex molecules from simple precursors.
Furthermore, this compound can serve as a key building block in the development of new strategies for the synthesis of heterocyclic compounds. The α-bromoketone functionality is a well-known precursor for the construction of various heterocycles, such as imidazoles, thiazoles, and oxazoles. Methodological studies could focus on developing novel catalytic systems or reaction conditions that expand the scope and utility of these cyclization reactions, particularly for creating libraries of compounds with the 4-pentylphenyl moiety, which can be useful for structure-activity relationship studies in medicinal chemistry.
The development of new catalytic asymmetric transformations is another promising avenue. While the bromine-bearing carbon is not a stereocenter, subsequent reactions involving the carbonyl group or the enolate intermediate can be rendered stereoselective through the use of chiral catalysts. Methodological research could explore the use of this compound as a prochiral substrate in reactions such as asymmetric reductions, aldol (B89426) reactions, or phase-transfer catalyzed alkylations, aiming to establish new protocols for the synthesis of enantiomerically enriched products.
The following table summarizes representative examples of novel synthetic methodologies where α-bromoketones with structural similarities to this compound have been employed, illustrating the potential of this class of compounds in advancing synthetic chemistry.
| Methodology Developed | Reactants | Catalyst/Conditions | Product Type | Significance |
| One-pot, three-component synthesis of highly substituted imidazoles | α-bromoketone, aldehyde, ammonium (B1175870) acetate | Microwave irradiation | Polysubstituted imidazoles | Provides rapid access to a library of imidazoles with diverse substitution patterns. |
| Catalytic asymmetric reduction of α-bromoketones | α-bromoketone, reducing agent (e.g., borane) | Chiral oxazaborolidine catalyst | Chiral bromohydrins | Establishes a method for producing enantiomerically pure building blocks for further synthesis. |
| Phase-transfer catalyzed α-alkylation of α-bromoketones | α-bromoketone, active methylene compound | Chiral quaternary ammonium salt | α-alkylated ketones | Development of an asymmetric C-C bond formation methodology under mild conditions. |
| Synthesis of functionalized thiazoles | α-bromoketone, thioamide | Solid-phase synthesis | 2,4-disubstituted thiazoles | A methodology amenable to combinatorial chemistry for the generation of diverse thiazole libraries. |
These examples underscore the versatility of α-bromoketones as foundational elements in the creation of new and efficient synthetic methods. The specific properties of this compound, particularly the influence of the 4-pentylphenyl group on solubility and potential non-covalent interactions, could offer unique advantages in the development of specialized methodologies.
Future Perspectives and Emerging Research Avenues
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The synthesis of enantiomerically enriched compounds is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric methods to introduce chirality at the α-position of ketones is a significant area of research. acs.org For derivatives of 2-Bromo-1-(4-pentylphenyl)ethan-1-one, this would lead to valuable chiral building blocks.
One promising approach is the use of organocatalysis. Asymmetric α-bromination of aldehydes and ketones has been successfully achieved using chiral secondary amine catalysts, affording products with high enantioselectivity. rsc.org This strategy could potentially be adapted for the asymmetric synthesis of chiral α-bromoketones. Another avenue involves the use of biocatalysis, where enzymes such as hydrolases and lyases can be employed in dynamic kinetic resolutions or asymmetric transformations to produce α-hydroxy ketones with high enantiomeric excess. acs.org These can then be further functionalized.
Transition metal catalysis also offers powerful tools for asymmetric synthesis. researchgate.net For instance, nickel-catalyzed enantioselective cross-coupling reactions of racemic α-bromoketones with arylmetal reagents have been developed to generate tertiary stereocenters. nih.gov Such methods could be applied to synthesize chiral α-aryl ketones from bromo-precursors. The development of novel catalytic systems, such as those based on copper(I) and chiral bis(phosphine) dioxides, is expanding the scope of enantioselective α-arylation of ketones. nih.gov
Table 1: Asymmetric Synthesis Strategies for Chiral Ketone Derivatives
| Catalytic Approach | Description | Potential Application to this compound |
|---|---|---|
| Organocatalysis | Utilizes small chiral organic molecules to catalyze enantioselective reactions. rsc.org | Direct asymmetric bromination to yield chiral α-bromo ketones. |
| Biocatalysis | Employs enzymes for highly selective transformations, such as resolutions of racemates. acs.org | Kinetic resolution of racemic this compound or its derivatives. |
| Transition Metal Catalysis | Uses chiral metal complexes to achieve asymmetric cross-coupling and other transformations. nih.govnih.gov | Enantioselective arylation or alkylation at the α-position. |
Photoredox Catalysis and Electrosynthesis in Bromoketone Chemistry
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. princeton.eduprinceton.edu For α-bromoketones, this technology opens up new avenues for functionalization. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has proven particularly effective for cross-coupling reactions. princeton.edunih.gov For example, this dual catalytic system can be used for the α-arylation of carbonyls using α-halocarbonyls as coupling partners. nih.gov
Visible-light-mediated atom transfer radical addition (ATRA) reactions of α-bromoketones to alkenes and alkynes represent another promising area. researchgate.net This allows for the formation of new carbon-carbon bonds and the synthesis of complex molecules that would be difficult to access through traditional methods.
Electrosynthesis offers a sustainable and reagent-free alternative for many chemical transformations. In the context of bromoketone chemistry, electrochemical methods can be employed for the synthesis of α,α-dihaloketones. organic-chemistry.org Future research may focus on developing selective electrochemical methods for the mono-bromination of ketones or for the functionalization of α-bromoketones through reductive or oxidative pathways.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents more effectively. vapourtec.comnih.gov The synthesis of α-haloketones, which can involve hazardous reagents like bromine, is particularly well-suited for flow chemistry applications. acs.orgresearchgate.netamazonaws.com
Continuous-flow processes have been developed for the multistep synthesis of α-haloketones from N-protected amino acids, demonstrating the potential for integrating multiple reaction steps into a single, streamlined process. acs.orgamazonaws.com This approach not only improves safety but also allows for rapid reaction optimization and scale-up. The use of flow reactors can also enable reactions that are difficult or impossible to perform in batch due to the generation of unstable intermediates or highly exothermic conditions. vapourtec.com For the synthesis of this compound, a continuous-flow process could offer a safer and more efficient manufacturing route.
Table 2: Advantages of Flow Chemistry in α-Bromoketone Synthesis
| Feature | Benefit in α-Bromoketone Synthesis |
|---|---|
| Enhanced Safety | Safe handling of hazardous reagents like bromine. nih.gov |
| Improved Control | Precise control over reaction temperature, pressure, and stoichiometry. vapourtec.com |
| Scalability | Easier and more predictable scale-up from laboratory to production. |
| Process Intensification | Integration of multiple reaction and purification steps. acs.orgamazonaws.com |
Integration with Automation and Artificial Intelligence in Reaction Discovery
Exploration of New Reactivity Modes and Catalytic Systems
The inherent reactivity of the α-bromoketone moiety, with its two electrophilic centers, makes it a versatile synthon in organic chemistry. researchgate.net Future research will likely focus on uncovering new reactivity modes and developing novel catalytic systems to exploit this versatility. For instance, the development of new catalysts could enable previously inaccessible transformations or improve the selectivity of existing ones.
The exploration of umpolung reactivity, where the normal polarity of a functional group is reversed, could lead to new strategies for the synthesis of complex molecules from α-bromoketones. nih.gov Additionally, the development of catalytic systems that can selectively activate either the C-Br bond or the carbonyl group would provide greater control over the outcome of reactions. The discovery of new catalytic systems, such as the use of copper(I) with bis(phosphine) dioxide ligands for enantioselective α-arylation, highlights the potential for innovation in this area. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Step 1: Friedel-Crafts Acylation
React 4-pentylbenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(4-pentylphenyl)ethanone. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions . - Step 2: Bromination
Introduce bromine at the α-position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light. Control stoichiometry (1:1 molar ratio) to avoid over-bromination. For higher efficiency, consider continuous flow reactors to enhance mixing and heat transfer . - Purification
Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- NMR Spectroscopy
- ¹H NMR : Identify the α-proton adjacent to the carbonyl (δ 4.5–5.0 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm). The pentyl chain shows signals at δ 0.8–1.6 ppm (terminal CH₃ and CH₂ groups) .
- ¹³C NMR : Confirm the carbonyl carbon (δ 190–200 ppm) and brominated carbon (δ 40–50 ppm) .
- IR Spectroscopy
Detect the carbonyl stretch (~1700 cm⁻¹) and C-Br bond (~550 cm⁻¹) . - Mass Spectrometry
Look for molecular ion [M]⁺ (m/z ~286) and fragment ions (e.g., loss of Br, m/z ~207) .
Advanced Research Questions
Q. How does the pentyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to shorter alkyl or electron-withdrawing groups?
Methodological Answer:
- Electronic Effects : The pentyl group is electron-donating via induction, reducing the electrophilicity of the carbonyl carbon compared to electron-withdrawing groups (e.g., -CF₃, ). This may slow nucleophilic attack but improve solubility in non-polar solvents .
- Steric Effects : The bulky pentyl chain increases steric hindrance around the reactive α-carbon, potentially reducing reaction rates. Compare with smaller substituents (e.g., -OCH₃ in ) to quantify steric impacts using Hammett parameters .
- Experimental Design
Conduct competitive reactions with analogs (e.g., 4-fluoro or 4-CF₃ derivatives) under identical conditions. Monitor kinetics via UV-Vis or GC-MS to correlate substituent effects with reactivity .
Q. What strategies can resolve contradictions in crystallographic data obtained for brominated acetophenone derivatives during structure determination?
Methodological Answer:
- Data Collection
Use high-resolution X-ray diffraction (λ = 0.710–0.900 Å) and ensure crystal quality (low mosaicity). For twinned crystals, apply SHELXL’s TWIN command to refine overlapping lattices . - Refinement
Employ SHELX software for robust refinement. Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian09) to identify outliers. For disordered pentyl chains, apply PART instructions in SHELXL to model alternate conformations . - Case Study
resolved disorder in a 4-methoxyphenyl derivative by refining occupancy ratios and using restraints for thermal parameters .
Q. How can computational chemistry methods predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations
Optimize the geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic (α-carbon) and nucleophilic (aromatic ring) sites . - Molecular Orbital Analysis
Analyze HOMO-LUMO gaps to predict reactivity with palladium catalysts (e.g., Suzuki-Miyaura coupling). Compare with experimental results from analogs (e.g., 4-CF₃ in ) . - Validation
Synthesize predicted products (e.g., biaryl derivatives) and characterize via XRD () or NMR to confirm regioselectivity .
Q. What methodologies are recommended for analyzing degradation products of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing
Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–12 weeks. Monitor degradation via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) . - Identification of Degradants
Compare MS/MS fragmentation patterns with reference standards (e.g., debrominated products or oxidized pentyl chains). Use PubChem’s fragmentation library () for annotation . - Mitigation Strategies
Store under inert gas (N₂/Ar) at –20°C in amber vials to suppress radical-mediated bromine loss ( recommends P405 storage guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
